![molecular formula C7H18N2O B14144682 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol CAS No. 5783-45-9](/img/structure/B14144682.png)
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-aminoethyl(propan-2-yl)amino]ethanol is an organic compound with the molecular formula C6H15N2O. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-aminoethyl(propan-2-yl)amino]ethanol typically involves the reaction of isopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isopropylamine+Ethylene Oxide→2-[2-aminoethyl(propan-2-yl)amino]ethanol
Industrial Production Methods
In industrial settings, the production of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-aminoethyl(propan-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2-[2-aminoethyl(propan-2-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-aminoethyl(propan-2-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar structure but lacks the isopropyl group.
Diethanolamine: Contains two hydroxyl groups instead of one.
Triethanolamine: Contains three hydroxyl groups.
Uniqueness
2-[2-aminoethyl(propan-2-yl)amino]ethanol is unique due to the presence of both an amino and a hydroxyl group, along with the isopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
5783-45-9 |
|---|---|
Molecular Formula |
C7H18N2O |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-[2-aminoethyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9(4-3-8)5-6-10/h7,10H,3-6,8H2,1-2H3 |
InChI Key |
PEOQOJRAUBIXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


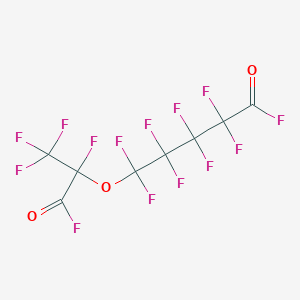
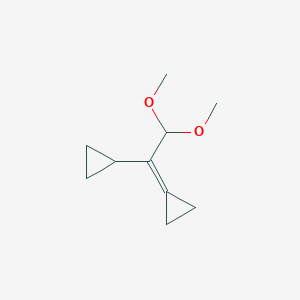
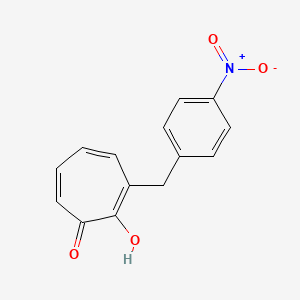
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
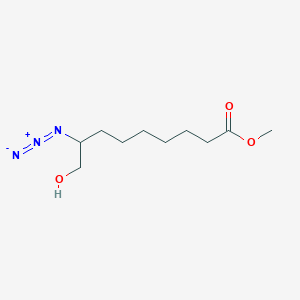
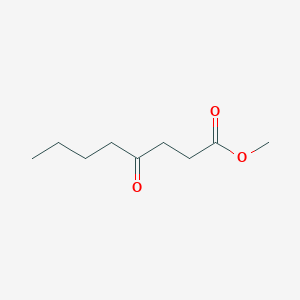

![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
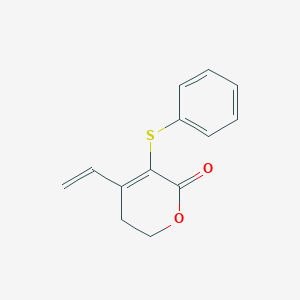
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
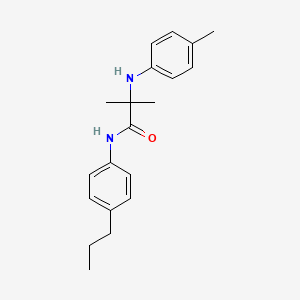
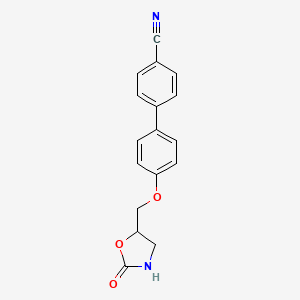
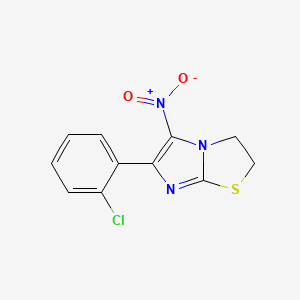
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
